6-Bromo-1H-benzoimidazole-2-carbaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Activity of Heterocyclic Derivatives : Research involves the synthesis of various heterocyclic compounds from "6-Bromo-1H-benzoimidazole-2-carbaldehyde" derivatives, demonstrating significant anti-inflammatory and analgesic activities. These compounds are characterized through spectroscopic methods and evaluated for their biological activities, highlighting their potential in medicinal chemistry (Chamakuri et al., 2016).
Material Science and Chemistry
Novel Push-Pull Derivatives for Non-Linear Optic Application : The synthesis of novel push-pull benzothiazole derivatives utilizing "this compound" showcases the potential in non-linear optical applications. These derivatives are designed with reverse polarity, indicating their utility in advanced material sciences (Hrobárik et al., 2004).
Organic Synthesis Methodologies
Carbonyl Compounds Synthesis via Transamination : A methodological approach for the synthesis of carbonyl compounds, including aldehydes and ketones, through transamination of Schiff bases, highlights the chemical versatility of related compounds to "this compound" (Calō et al., 1972).
Anticancer Research
Anticancer Properties of Benzimidazole Derivatives : Investigating the anticancer properties of compounds derived from "1H-benzoimidazole-2-carbaldehyde", research indicates potential therapeutic applications against various cancer cell lines. These studies contribute to the ongoing search for new anticancer agents, suggesting the broader applicability of benzimidazole derivatives in pharmaceutical research (Horishny et al., 2021).
Photolabile Protecting Group for Aldehydes and Ketones
Bhc-diol as a Photolabile Protecting Group : The application of "6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol)" for the photoremovable protecting group of aldehydes and ketones underlines the innovative use of bromo-compounds in synthetic chemistry, showcasing the potential for controlled release of functional groups (Lu et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-1H-benzimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILYMJBPLFCXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672182 | |
Record name | 6-Bromo-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-26-2 | |
Record name | 6-Bromo-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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